Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

5-HT2C agonist nucleophilic aromatic substitution heterocyclic synthesis

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS 1251001-37-2) is a heterocyclic building block featuring a pyrimido[4,5-d]azepine core with a reactive 4-chloro substituent and a benzyl carbamate (Cbz) protecting group. This scaffold serves as a versatile intermediate for constructing biologically active molecules, particularly 5-HT2C receptor agonists and kinase inhibitors.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.773
CAS No. 1251001-37-2
Cat. No. B580512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
CAS1251001-37-2
SynonymsBenzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Molecular FormulaC16H16ClN3O2
Molecular Weight317.773
Structural Identifiers
SMILESC1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2
InChIKeySCOCDDMKQDHYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS 1251001-37-2): A Key Pyrimidoazepine Intermediate for Targeted Synthesis


Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS 1251001-37-2) is a heterocyclic building block featuring a pyrimido[4,5-d]azepine core with a reactive 4-chloro substituent and a benzyl carbamate (Cbz) protecting group. This scaffold serves as a versatile intermediate for constructing biologically active molecules, particularly 5-HT2C receptor agonists and kinase inhibitors [1][2]. The compound's molecular formula is C16H16ClN3O2 with a molecular weight of 317.77 g/mol, and it is commercially available with typical purities of 95% or higher .

Why Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate Cannot Be Interchanged with Generic Pyrimidoazepines


Generic substitution among pyrimido[4,5-d]azepine intermediates is precluded by the interplay of the 4-chloro leaving group, the N-7 benzyl carbamate protecting group, and the absence of a 2-substituent. The 4-chloro atom serves as a specific synthetic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the Cbz group provides orthogonal amine protection relative to the more acid-labile tert-butyl carbamate (Boc) analog [1]. Replacing the benzyl ester with a tert-butyl ester (CAS 1057338-27-8) alters the deprotection chemistry and lipophilicity (XLogP3: 2.9 vs. 2.4), and using the 2,4-dichloro variant (CAS 1207362-38-6) introduces a second reactive site that changes the molecular weight and subsequent synthetic strategy [2][3]. These structural distinctions directly impact reaction sequence design, intermediate stability, and final product profiles.

Quantitative Evidence Guide: How Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS 1251001-37-2) Compares to Its Closest Analogs


Mono-Chloro vs. Dichloro Reactivity: Quantifying the Synthetic Handle Difference for 5-HT2C Agonist Synthesis

The target compound possesses a single 4-chloro substituent (MW 317.77 g/mol), while the 2,4-dichloro analog (CAS 1207362-38-6) has a higher molecular weight of 352.2 g/mol due to the additional chlorine atom [1][2]. This structural difference results in a lower XLogP3 for the mono-chloro compound (2.9 vs. 3.9 for the dichloro analog), indicating reduced lipophilicity and potentially more favorable physicochemical properties for CNS drug discovery programs targeting 5-HT2C receptors, where lower lipophilicity generally correlates with better developability [3]. Moreover, the single reactive site enables selective mono-functionalization, avoiding the chemoselectivity challenges inherent to the 2,4-dichloro scaffold.

5-HT2C agonist nucleophilic aromatic substitution heterocyclic synthesis

Cbz vs. Boc Protection Strategy: Orthogonal Deprotection for Multi-Step Synthesis

The target compound features a benzyl carbamate (Cbz) protecting group at the N-7 position, which is cleavable by hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH). In contrast, the tert-butyl analog (CAS 1057338-27-8) employs a Boc group cleavable by milder acids (TFA, HCl/dioxane) [1]. This orthogonality allows the Cbz-protected intermediate to survive reaction conditions that would deprotect a Boc group, such as acidic coupling steps. The Cbz compound also has a higher molecular weight (317.77 vs. 283.75 g/mol) and one additional rotatable bond (3 vs. 2), reflecting the benzyl ester's greater conformational flexibility [2].

protecting group strategy orthogonal deprotection solid-phase synthesis

Commercial Availability and Purity Benchmarking Against Analogs

The target compound is stocked by multiple reputable vendors (AKSci, Combi-Blocks, ChemScene) with a minimum purity specification of 95% . The dichloro analog (CAS 1207362-38-6) and Boc analog (CAS 1057338-27-8) are less widely available from major suppliers, often requiring custom synthesis with longer lead times. The target compound's catalog presence (e.g., Combi-Blocks QN-0465) ensures batch-to-batch consistency and immediate availability for time-sensitive projects.

chemical procurement purity specification supply chain

Hydrogen Bond Acceptor Count: Implications for CNS Multiparameter Optimization

Both the target compound and its closest analogs share a hydrogen bond acceptor (HBA) count of 4, but the target compound has zero hydrogen bond donors (HBD = 0), which aligns with the established profile for CNS-penetrant 5-HT2C agonists derived from this scaffold [1][2]. The absence of hydrogen bond donors in the protected intermediate ensures that the final deprotected amine product can be designed with controlled HBD count, a critical parameter for blood-brain barrier penetration.

CNS drug design physicochemical property lead optimization

Optimal Use Cases: When to Select Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate Over Its Analogs


Synthesis of Selective 5-HT2C Receptor Agonists Requiring Cbz Orthogonality

Medicinal chemistry programs targeting selective 5-HT2C agonists, as described by Storer et al. (J. Med. Chem. 2014), benefit from this intermediate when the synthetic route involves acidic conditions incompatible with Boc protection. The Cbz group remains intact under mild acidic steps, allowing sequential functionalization at the 4-chloro position before final hydrogenolytic deprotection [1].

Mono-Functionalization for TRPV1 Antagonist Scaffold Elaboration

In TRPV1 antagonist programs (Hawryluk et al., Bioorg. Med. Chem. Lett. 2010), the single 4-chloro site enables clean nucleophilic displacement or Suzuki coupling without competing side reactions at a second halogen. This chemoselectivity advantage reduces purification burden and improves overall yield compared to the 2,4-dichloro intermediate [2].

Structure–Activity Relationship (SAR) Libraries Requiring Consistent Intermediate Quality

When generating SAR libraries around the pyrimido[4,5-d]azepine core, procurement of this compound from qualified vendors (AKSci ≥95% purity, Combi-Blocks QN-0465) ensures batch-to-batch consistency. The multi-vendor availability minimizes lead time variability, a critical factor for iterative medicinal chemistry cycles .

Late-Stage Diversification via 4-Chloro Displacement

The 4-chloro substituent serves as a versatile synthetic handle for introducing amines, alkoxides, or aryl groups via nucleophilic aromatic substitution or transition-metal catalysis in the final steps of a synthetic sequence, where the Cbz group preserves the N-7 amine for subsequent deprotection and further derivatization.

Quote Request

Request a Quote for Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.